molecular formula C8H4ClF2NO B12864698 2-Chloro-5-(difluoromethyl)benzo[d]oxazole

2-Chloro-5-(difluoromethyl)benzo[d]oxazole

Cat. No.: B12864698
M. Wt: 203.57 g/mol
InChI Key: ZPSLNOWGQFJEAA-UHFFFAOYSA-N
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Description

2-Chloro-5-(difluoromethyl)benzo[d]oxazole is a heterocyclic compound that belongs to the class of benzoxazoles Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(difluoromethyl)benzo[d]oxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-chloro-5-(difluoromethyl)benzoic acid with suitable reagents to form the benzoxazole ring. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to achieve optimal yields .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to consistent product quality and higher efficiency. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(difluoromethyl)benzo[d]oxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and catalyst type play a crucial role in determining the reaction pathway and product yield .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, substitution reactions may yield various substituted benzoxazoles, while oxidation reactions may produce oxides or other oxygenated derivatives .

Scientific Research Applications

2-Chloro-5-(difluoromethyl)benzo[d]oxazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-5-(difluoromethyl)benzo[d]oxazole involves its interaction with specific molecular targets and pathways. The chloro and difluoromethyl groups enhance its binding affinity to target proteins, leading to the modulation of biological activities. The compound may inhibit or activate specific enzymes, receptors, or signaling pathways, resulting in its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-(trifluoromethyl)benzo[d]oxazole
  • 2-Chloro-5-(methyl)benzo[d]oxazole
  • 2-Chloro-5-(fluoromethyl)benzo[d]oxazole

Uniqueness

2-Chloro-5-(difluoromethyl)benzo[d]oxazole is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. Compared to its analogs, the difluoromethyl group enhances its lipophilicity, metabolic stability, and binding affinity to target proteins. These properties make it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C8H4ClF2NO

Molecular Weight

203.57 g/mol

IUPAC Name

2-chloro-5-(difluoromethyl)-1,3-benzoxazole

InChI

InChI=1S/C8H4ClF2NO/c9-8-12-5-3-4(7(10)11)1-2-6(5)13-8/h1-3,7H

InChI Key

ZPSLNOWGQFJEAA-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C(F)F)N=C(O2)Cl

Origin of Product

United States

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